molecular formula C7H12N4O B13072674 (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide

Cat. No.: B13072674
M. Wt: 168.20 g/mol
InChI Key: KFVHFVOIUSXYAT-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide is a compound that features an amino group and an imidazole ring. This structure is significant in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and 3-aminopropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include imine derivatives, dihydroimidazole compounds, and substituted amides.

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(1H-imidazol-2-yl)propanamide: Lacks the methyl group on the imidazole ring.

    (3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide: The amino group is positioned differently on the imidazole ring.

Uniqueness

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide is unique due to the specific positioning of the amino group and the methyl substitution on the imidazole ring, which can influence its binding properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methylimidazol-2-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-11-3-2-10-7(11)5(8)4-6(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1

InChI Key

KFVHFVOIUSXYAT-YFKPBYRVSA-N

Isomeric SMILES

CN1C=CN=C1[C@H](CC(=O)N)N

Canonical SMILES

CN1C=CN=C1C(CC(=O)N)N

Origin of Product

United States

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